Home > Products > Screening Compounds P12520 > 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine - 1251622-29-3

4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine

Catalog Number: EVT-3082979
CAS Number: 1251622-29-3
Molecular Formula: C23H27N7OS
Molecular Weight: 449.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is an inhibitor of MDM2, a protein that regulates the activity of the tumor suppressor protein p53. MDM2 inhibitors are being investigated as potential cancer treatments. []

    Compound Description: Similar to the previous compound, this molecule also acts as an MDM2 inhibitor. It exhibits structural modifications compared to the previous example, including differences in substituents attached to the core imidazole ring system. []

      Compound Description: This compound represents another example of an MDM2 inhibitor, showcasing variations in substituents compared to the previous two compounds, particularly in the groups attached to the piperazine ring. []

        Compound Description: This compound is another example of an MDM2 inhibitor. It exhibits structural similarities to the previous compound but differs in the ring system directly attached to the imidazole moiety, featuring a piperidine ring instead of piperazine. []

          Compound Description: These compounds are designed to be metabolized in the body to release the active drug, [3- (1- (1H-imidazol-4-yl) ethyl) -2-methylphenyl] methanol, which is believed to have therapeutic effects for retinal diseases. []

            Compound Description: This compound is a benzimidazole-pyrimidine hybrid synthesized as part of a study investigating novel chemical entities. The study focuses on developing concise and efficient synthetic routes for these hybrid molecules and characterizing their molecular structures and interactions. []

              Compound Description: This molecule is another example of a benzimidazole-pyrimidine hybrid synthesized and studied alongside the previous compound. It showcases the diversity achievable within this class of compounds through variations in substituents attached to the core structure. []

                Compound Description: Continuing the trend, this compound represents another variation within the benzimidazole-pyrimidine hybrid series. The presence of nitro groups introduces electron-withdrawing substituents, potentially impacting the compound's interactions with biological targets. []

                **Relevance:**  This compound, along with (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, belongs to the general class of heterocycle-pyrimidine derivatives because of the shared structural feature: a nitrogen-containing heterocycle linked to a pyrimidine ring. This recurring motif suggests that exploring different heterocycles and substituents within this class might uncover compounds with desirable biological properties.

                  Compound Description: This benzimidazole-pyrimidine hybrid serves as a precursor in the synthetic pathway described in the study. Specifically, it undergoes an oxidative cleavage reaction using diiodine to yield a derivative lacking the N5-benzyl substituent. []

                    Compound Description: This compound is a derivative obtained from the oxidative cleavage of its precursor mentioned previously. It exists as a monohydrate, indicating its ability to form hydrogen bonds with water molecules. []

                      Compound Description: This compound is one of the isomeric products resulting from the reaction of 6-methoxy-4-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine with trifluoroacetic acid. The structure exists as an ethyl acetate monosolvate, implying its capacity for interactions with ethyl acetate molecules. []

                      Compound: N-{2-amino-6-methoxy-4-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidin-5-yl}-2,2,2-trifluoroacetamide methanol monosolvate (C21H17F3N6O2·CH4O)

                      Compound Description: This molecule represents the other isomeric product formed alongside the previous compound in the same reaction. It exists as a methanol monosolvate, highlighting its potential to interact with methanol molecules through hydrogen bonding. []

                      Compound: Sitagliptin Compound Description: Sitagliptin is a medication used to treat type 2 diabetes. It works by increasing the amount of incretin hormones in the body, which help to lower blood sugar levels. [] Relevance: Sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. While structurally distinct from (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, its inclusion in the context of non-alcoholic fatty liver disease (NAFLD) treatment suggests potential overlapping therapeutic areas worth investigating for structural analogs of the main compound.

                    • Compound: Saxagliptin

                      Compound Description: Saxagliptin is an oral anti-hyperglycemic medication belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for managing type 2 diabetes mellitus by enhancing the activity of incretins, hormones that stimulate glucose uptake and decrease glucagon secretion. [] Relevance: Though structurally unrelated to (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, saxagliptin's classification as a DPP-4 inhibitor and its use in NAFLD treatment suggest a potential avenue for investigating shared therapeutic applications for structural analogs of the main compound.

                      Compound: Alogliptin

                      Compound Description: Alogliptin is an oral anti-hyperglycemic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is prescribed for managing type 2 diabetes mellitus by increasing the concentration and action of incretin hormones, which play a role in regulating blood glucose levels. []Relevance: Although structurally distinct from (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, alogliptin's inclusion alongside other DPP-4 inhibitors in the context of NAFLD treatment hints at a possible shared area of therapeutic interest for structural analogs of the main compound. Further research could explore potential common targets or pathways.

                      Compound: (2S)-1-{[2-(5-methyl-2-phenyl-oxazol-4-yl)ethylamino]acetyl}-pyrrolidine-2-carbonitrile

                      Compound Description: This compound is a DPP-4 inhibitor that has been studied for its potential as a treatment for type 2 diabetes. []Relevance: While structurally distinct from (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, it belongs to the same therapeutic class as several other compounds listed. Its inclusion suggests that exploring the DPP-4 inhibitory activity of structural analogs of the main compound could be a potential area of research.

                    Compound Description: This DPP-4 inhibitor represents another candidate for type 2 diabetes treatment. Its structure incorporates a pyridinyl-imidazole moiety, indicating a potential target or binding site preference. [] Relevance: While this DPP-4 inhibitor shares a pyrrolidine ring with (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, it's not a direct structural analog. Its presence reinforces the potential relevance of exploring DPP-4 inhibitory activity for structural variations of the main compound.

                      Compound: (S)-1-((2S,3S,11bS)-2-amino-9,10-dimethoxy-1,3,4,6,7,11-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-4-fluoropyrrolidin-2-one

                      Compound Description: This compound is a DPP-4 inhibitor. Its complex polycyclic structure, featuring a fluoropyrrolidinone ring, suggests a specific binding interaction with the DPP-4 enzyme. [] Relevance: Although structurally dissimilar to (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, this compound's inclusion underscores the diversity within the DPP-4 inhibitor class. This diversity suggests that structural analogs of the main compound, while structurally different, might also exhibit DPP-4 inhibitory activity, warranting further investigation.

                      Compound: (3,3-difluoropyrrolidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

                      Compound Description: This compound is a DPP-4 inhibitor characterized by a difluoropyrrolidine group. Its inclusion highlights the significance of fluorine substitution in drug design, potentially influencing binding affinity, metabolic stability, or other pharmacological properties. []Relevance: Despite not being a direct structural analog of (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, this compound's membership in the DPP-4 inhibitor class suggests a potential area of study for structural variants of the main compound. Investigating whether modifications to the main compound's structure could lead to DPP-4 inhibitory activity could be insightful.

                      Compound Description: This compound is a DPP-4 inhibitor incorporating a difluoropiperidinone moiety. Its inclusion emphasizes the role of fluorine substitution in drug development, potentially influencing the compound's binding affinity, metabolic stability, or other pharmacological properties. []Relevance: Despite its structural dissimilarity to (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, this compound's identification as a DPP-4 inhibitor suggests that exploring the DPP-4 inhibitory potential of structural analogs of the main compound could be a worthwhile research direction.

                    Compound Description: This DPP-4 inhibitor, characterized by a triazole ring linked to a cyclopentane ring system, suggests specific interactions with the DPP-4 enzyme. This structural complexity highlights the potential for targeting distinct binding pockets within the enzyme. [] Relevance: While this DPP-4 inhibitor shares a fluoropyrrolidine group with (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, it is not a direct structural analog. Nevertheless, its inclusion reinforces the potential relevance of exploring DPP-4 inhibitory activity within structural variations of the main compound.

                      Compound Description: This DPP-4 inhibitor, featuring a fluorobenzonitrile moiety, suggests potential interactions with a specific region or amino acid residue within the DPP-4 enzyme. The presence of a nitrile group often contributes to binding affinity through interactions with polar residues. [] Relevance: This compound, although not a direct structural analog of (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, shares the presence of a fluorinated aromatic ring. While the overall structures differ, this commonality might hint at potential shared physicochemical properties or interactions with certain biological targets.

                        Compound: Bis-dimethylamide acid 5-{(S)-2-[2-((S)-2-cyanopyrrolidin-1-yl)-2-oxo-ethylamino]propyl}-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-2,8-dicarboxilico

                        Compound Description: This compound is a DPP-4 inhibitor with a complex structure. Notably, it incorporates a dibenzo[a,d]cycloheptene core, a motif commonly found in various pharmaceuticals, indicating potential interactions with biological systems. []Relevance: This compound's complex structure and its classification as a DPP-4 inhibitor, despite being structurally unrelated to (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, highlight the structural diversity among DPP-4 inhibitors. This suggests that exploring the DPP-4 inhibitory activity of diverse structural analogs of the main compound might be worthwhile.

                      Compound Description: PS200981 is a potent p38 kinase inhibitor identified through high-throughput screening. It exhibits inhibitory activity against both the α and β isoforms of p38 kinase and demonstrates selectivity over a panel of other kinases. [] Relevance: Both PS200981 and (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone contain an amino-substituted 1,3,5-triazine ring as a key structural element. This shared motif suggests that both compounds belong to a broader class of 1,3,5-triazine derivatives, which might possess interesting biological activities.

                        Compound Description: PS166276 is a structurally related analog of PS200981 and exhibits enhanced potency and reduced cytotoxicity. It demonstrates excellent selectivity for p38 kinase over a panel of other kinases. [] Relevance: PS166276, similar to (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone, contains an amino-substituted 1,3,5-triazine ring. This shared structural motif suggests that both compounds belong to the same general class of 1,3,5-triazine derivatives, which often exhibit biological activity, including kinase inhibition.

                        Properties

                        CAS Number

                        1251622-29-3

                        Product Name

                        4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine

                        IUPAC Name

                        [4-(2-methylphenyl)piperazin-1-yl]-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone

                        Molecular Formula

                        C23H27N7OS

                        Molecular Weight

                        449.58

                        InChI

                        InChI=1S/C23H27N7OS/c1-18-4-2-3-5-20(18)27-6-8-29(9-7-27)23(31)19-15-30(17-26-19)22-14-21(24-16-25-22)28-10-12-32-13-11-28/h2-5,14-17H,6-13H2,1H3

                        InChI Key

                        SHBNTRDZFHNNDJ-UHFFFAOYSA-N

                        SMILES

                        CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5

                        Solubility

                        not available

                        Product FAQ

                        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                        • To receive a quotation, send us an inquiry about the desired product.
                        • The quote will cover pack size options, pricing, and availability details.
                        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                        • Quotations are valid for 30 days, unless specified otherwise.
                        Q2: What Are the Payment Terms for Ordering Products?
                        • New customers generally require full prepayment.
                        • NET 30 payment terms can be arranged for customers with established credit.
                        • Contact our customer service to set up a credit account for NET 30 terms.
                        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                        Q3: Which Payment Methods Are Accepted?
                        • Preferred methods include bank transfers (ACH/wire) and credit cards.
                        • Request a proforma invoice for bank transfer details.
                        • For credit card payments, ask sales representatives for a secure payment link.
                        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                        Q4: How Do I Place and Confirm an Order?
                        • Orders are confirmed upon receiving official order requests.
                        • Provide full prepayment or submit purchase orders for credit account customers.
                        • Send purchase orders to sales@EVITACHEM.com.
                        • A confirmation email with estimated shipping date follows processing.
                        Q5: What's the Shipping and Delivery Process Like?
                        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                        • You can use your FedEx account; specify this on the purchase order or inform customer service.
                        • Customers are responsible for customs duties and taxes on international shipments.
                        Q6: How Can I Get Assistance During the Ordering Process?
                        • Reach out to our customer service representatives at sales@EVITACHEM.com.
                        • For ongoing order updates or questions, continue using the same email.
                        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                        Quick Inquiry

                         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.